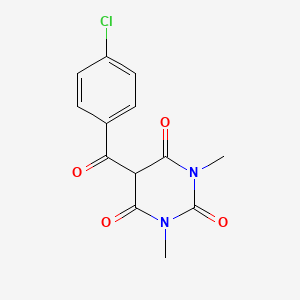![molecular formula C20H18Cl2N2O3S B2918737 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide CAS No. 1251691-48-1](/img/structure/B2918737.png)
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide” is a complex organic molecule. It contains several functional groups, including a cyclopropylcarbonyl group, an amino group, a phenyl group, a furyl group, and a cyclobutanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropylcarbonyl and cyclobutanecarboxamide groups would likely add significant steric bulk, while the phenyl and furyl groups could potentially participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and degree of conjugation .Aplicaciones Científicas De Investigación
Chemical Synthesis and Cyclization Reactions
The compound 1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide is structurally related to research in chemical synthesis, particularly in the domain of cyclopropyl and cyclobutane derivatives. Studies have demonstrated various methodologies for synthesizing cyclopropyl and cyclobutane derivatives, highlighting their potential in medicinal chemistry and organic synthesis. For instance, research on the oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate has led to the regio- and stereoselective synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, showcasing the potential of cyclopropyl and cyclobutane derivatives in constructing complex molecular frameworks (Burgaz et al., 2007).
Catalysis and Intramolecular Reactions
In catalysis, the role of platinum compounds in facilitating intramolecular reactions of alkynes with furans and electron-rich arenes has been explored, with cyclopropyl platinacarbene complexes identified as key intermediates. This research underlines the importance of cyclopropyl and cyclobutane derivatives in catalytic processes, potentially influencing the development of new catalytic methods in organic synthesis (Martín‐Matute et al., 2003).
Antidepressant Potential
The synthesis and evaluation of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives have indicated their potential as antidepressants. This research exemplifies the therapeutic possibilities of cyclopropyl derivatives in the design and development of new pharmaceuticals (Bonnaud et al., 1987).
Anticonvulsant Properties
The structural analysis of anticonvulsant enaminones, including cyclohexene derivatives, has provided insights into the hydrogen bonding and molecular interactions critical for anticonvulsant activity. This research contributes to understanding the structural basis of biological activity in cyclopropyl and cyclobutane derivatives, potentially guiding the design of new anticonvulsant drugs (Kubicki et al., 2000).
Synthesis of Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives explores the utility of cyclobutane and cyclopropyl derivatives in generating new pharmacophores. This area of research is pivotal in expanding the chemical space of biologically active compounds, offering a foundation for the development of novel anticancer agents (Kumar et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
[6-chloro-4-(3-chloro-4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O3S/c1-13-4-6-15(11-16(13)22)24-12-19(20(25)23-8-2-3-9-23)28(26,27)18-7-5-14(21)10-17(18)24/h4-7,10-12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMXJNDBBKIYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(cyclopropylcarbonyl)amino]phenyl}-N-[(5-methyl-2-furyl)methyl]cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Oxo-1H-pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2918654.png)
![[1-[3-(Methoxymethyl)phenyl]triazol-4-yl]methyl carbamate](/img/structure/B2918655.png)
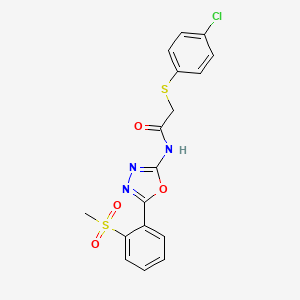
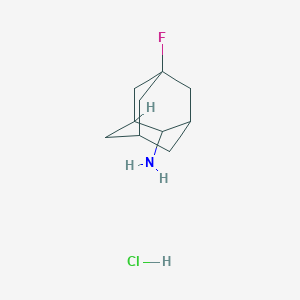
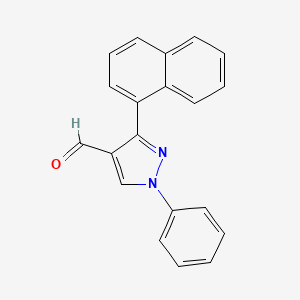
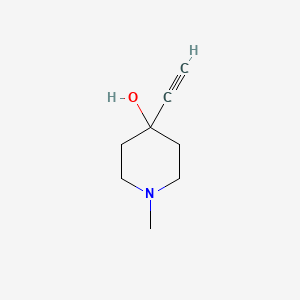

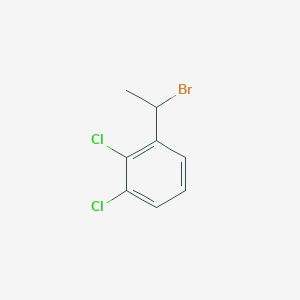
![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)
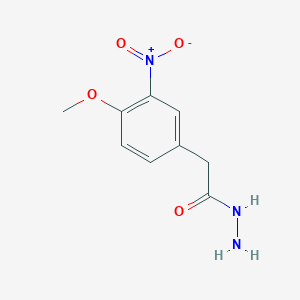
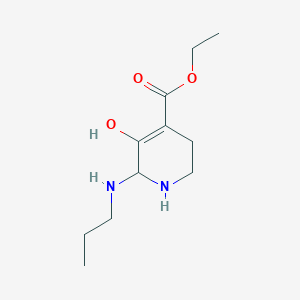
![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)
